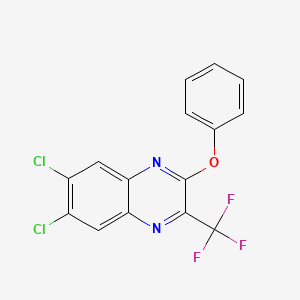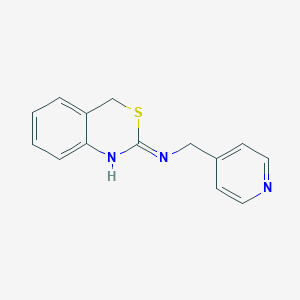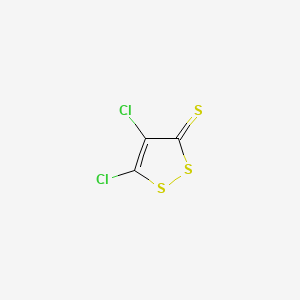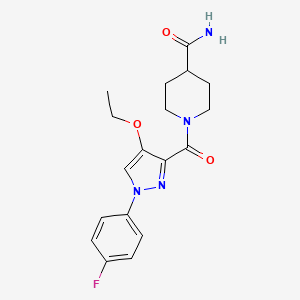![molecular formula C12H9N3S B2720026 5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)
5-Phenylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-feniltieno[2,3-d]pirimidin-4-amina es un compuesto heterocíclico conocido por sus actividades antivirales y antiprotozoarias . Es un miembro de la familia de las tienopirimidinas, que se caracteriza por un sistema de anillos fusionados que contiene átomos de azufre y nitrógeno. Este compuesto ha mostrado actividad terapéutica potencial contra una variedad de enfermedades al inhibir enzimas como las quinasas y las fosfodiesterasas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-feniltieno[2,3-d]pirimidin-4-amina típicamente implica la ciclación de precursores apropiados. Un método común incluye la reacción de derivados de 2-aminotiofeno con formamida en condiciones ácidas para formar el núcleo de tienopirimidina . El grupo fenilo se puede introducir mediante una reacción de acoplamiento de Suzuki utilizando ácido fenilborónico y un catalizador de paladio adecuado.
Métodos de Producción Industrial
La producción industrial de 5-feniltieno[2,3-d]pirimidin-4-amina puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. El proceso de purificación a menudo implica recristalización o cromatografía para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-feniltieno[2,3-d]pirimidin-4-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes como hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amino o en el anillo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Solventes halogenados y bases fuertes como hidruro de sodio.
Productos Principales
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de la amina o alcohol correspondiente.
Sustitución: Introducción de varios grupos funcionales como halógenos, alquilo o arilo.
Aplicaciones Científicas De Investigación
5-feniltieno[2,3-d]pirimidin-4-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus efectos inhibitorios sobre enzimas como las quinasas y las fosfodiesterasas.
Medicina: Se investiga por sus potenciales efectos terapéuticos contra infecciones virales y protozoarias.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 5-feniltieno[2,3-d]pirimidin-4-amina implica la inhibición de enzimas específicas. Se une a los sitios activos de las quinasas y fosfodiesterasas, bloqueando así su actividad. Esta inhibición interrumpe varios procesos celulares, lo que lleva a los efectos antivirales y antiprotozoarios observados .
Comparación Con Compuestos Similares
Compuestos Similares
Thieno[2,3-d]pirimidina: Carece del grupo fenilo pero comparte la estructura central.
2-aminotiofeno: Un precursor en la síntesis de tienopirimidinas.
1,3,4-tiadiazol: Otro compuesto heterocíclico con actividades biológicas similares.
Singularidad
5-feniltieno[2,3-d]pirimidin-4-amina es única debido a su patrón de sustitución específico, que mejora su afinidad de unión a las enzimas diana. Esto da como resultado una mayor potencia y selectividad en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFEXGLTQADSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2719943.png)



![5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2719949.png)
![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)
![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)

![(2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)

![1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2719962.png)
